![molecular formula C15H28N4O3 B12513980 1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL CAS No. 683226-37-1](/img/structure/B12513980.png)
1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL is a complex organic compound characterized by its unique structure, which includes multiple amine groups and a diyn-5-ol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL typically involves the reaction of epichlorohydrin with amines under mild and neutral conditions. The epoxide ring of epichlorohydrin undergoes ring-opening with amines, facilitated by catalysts such as magnesium sulfate or mixed metal oxides, to afford the corresponding β-amino alcohols in excellent yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL involves its interaction with molecular targets such as enzymes and proteins. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of these biomolecules. Additionally, its diyn-5-ol core can participate in redox reactions, further modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropan-2-ol: A simpler analog with similar amine functionality.
Nona-2,7-diyn-5-ol: Shares the diyn-5-ol core but lacks the amine groups.
Uniqueness
1,9-Bis[(1,3-diaminopropan-2-YL)oxy]nona-2,7-diyn-5-OL is unique due to its combination of multiple amine groups and a diyn-5-ol core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from simpler analogs.
Properties
CAS No. |
683226-37-1 |
|---|---|
Molecular Formula |
C15H28N4O3 |
Molecular Weight |
312.41 g/mol |
IUPAC Name |
1,9-bis(1,3-diaminopropan-2-yloxy)nona-2,7-diyn-5-ol |
InChI |
InChI=1S/C15H28N4O3/c16-9-14(10-17)21-7-3-1-5-13(20)6-2-4-8-22-15(11-18)12-19/h13-15,20H,5-12,16-19H2 |
InChI Key |
RNRWEPKNKBDDAC-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCOC(CN)CN)C(CC#CCOC(CN)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


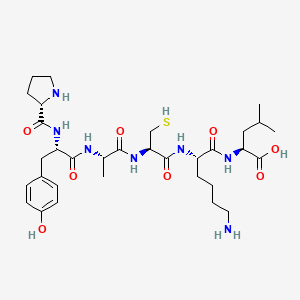
![1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate](/img/structure/B12513913.png)
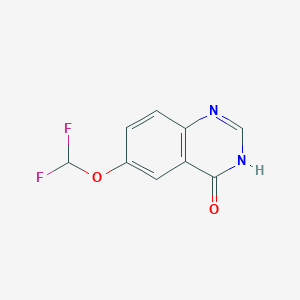
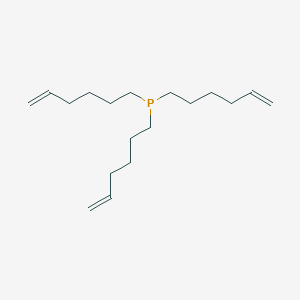
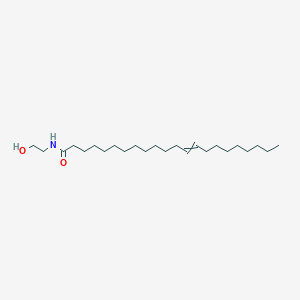
![N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine](/img/structure/B12513939.png)
![4-chloro-5H-pyrimido[5,4-b]indol-1-ium chloride](/img/structure/B12513944.png)
amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B12513949.png)
![1,4-Bis(4-fluorophenyl)benzo[G]phthalazine](/img/structure/B12513954.png)
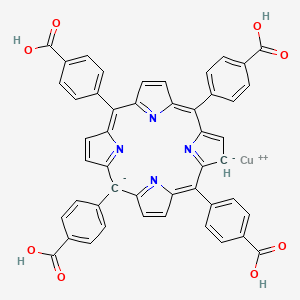
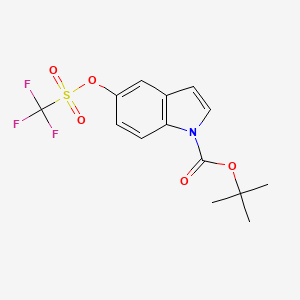
![2-((5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-3-(2-((2-(2-methoxyphenyl)pyrimidin-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B12513986.png)
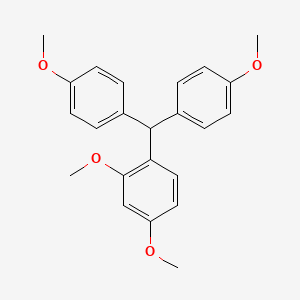
![[1-carboxy-2-(1H-imidazol-4-yl)ethyl]trimethylazanium](/img/structure/B12513994.png)
